molecular formula C14H15ClN4O B2497071 1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine CAS No. 1189445-24-6

1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine

Cat. No.: B2497071
CAS No.: 1189445-24-6
M. Wt: 290.75
InChI Key: BINXXPQGQDPFRA-UHFFFAOYSA-N
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Description

1-[1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine is a complex organic compound supplied for research applications. This molecule integrates a 1,2,3-triazole ring, a privileged scaffold in medicinal chemistry known for its stability, ability to form hydrogen bonds, and diverse biological interactions . The structural framework, which links a 3-chlorophenyl-decorated triazole to a piperidine moiety via a carbonyl group, is characteristic of compounds explored for their potential pharmacophoric properties. The 1,2,3-triazole core itself is associated with a broad spectrum of biological activities, including anticancer, antimicrobial, antifungal, and antiviral effects, making it a highly valuable scaffold in drug discovery . Compounds containing this specific architecture have been investigated for enzyme inhibition, particularly targeting cholinesterases like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative disease research . The mechanism of action for related triazole-piperidine hybrids often involves interaction with enzyme active sites, potentially leading to cell cycle disruption or the induction of apoptosis in cancer cell lines, as suggested by studies on similar structures . The synthesis of this compound typically leverages modern "click chemistry" approaches, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to efficiently construct the 1,2,3-triazole ring, followed by subsequent amide coupling reactions to install the piperidine component . This product is intended for research use only and is not approved for human or veterinary diagnostics or therapeutics.

Properties

IUPAC Name

[1-(3-chlorophenyl)triazol-4-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O/c15-11-5-4-6-12(9-11)19-10-13(16-17-19)14(20)18-7-2-1-3-8-18/h4-6,9-10H,1-3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINXXPQGQDPFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine typically involves a multi-step processThis reaction involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles . The specific steps include:

  • Preparation of the azide intermediate.
  • Cycloaddition with an alkyne to form the triazole ring.
  • Coupling of the triazole with a piperidine derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the triazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine or triazole derivatives.

Scientific Research Applications

1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Substituent Variations on the Aryl Group

2.1.1. 1-{[1-(2-Fluorophenyl)-1H-1,2,3-Triazol-5-yl]Methyl}-4-Piperidinecarboxylic Acid This analog replaces the 3-chlorophenyl group with a 2-fluorophenyl substituent (). The ortho-substitution may sterically hinder interactions with flat binding pockets, whereas the meta-chloro group in the target compound allows better planar alignment with hydrophobic regions .

2.1.2. 4-[5-[(Rac)-1-[5-(3-Chlorophenyl)-3-Isoxazolyl]Ethoxy]-4-Methyl-4H-1,2,4-Triazol-3-yl]Pyridine
Here, the 3-chlorophenyl group is retained but integrated into an isoxazole ring (). The isoxazole’s oxygen atom introduces hydrogen-bonding capacity absent in the triazole-based target compound. This structural difference may alter target selectivity; for instance, the isoxazole derivative is reported for stress-related disorders, whereas triazole-piperidine hybrids often exhibit antifungal or antimicrobial activity .

Modifications to the Piperidine Moiety

The carbaldehyde group introduces electrophilic reactivity, which may lead to instability or off-target interactions compared to the carbonyl-linked piperidine in the target compound .

2.2.2. 1-(Piperidin-4-yl)-1H-1,2,4-Triazole-3-Carbonitrile Hydrochloride
Replacement of the 1,2,3-triazole with a 1,2,4-triazole and addition of a carbonitrile group () alters hydrogen-bonding patterns. The 1,2,4-triazole’s nitrogen arrangement may reduce π-π stacking efficiency, while the carbonitrile group enhances electron-withdrawing effects, possibly improving metabolic stability .

Pharmacophore and Binding Interactions

  • Hydrophobic Interactions : The 3-chlorophenyl group in the target compound aligns with hydrophobic cavities in proteins, similar to the 1-(3-phenylbutyl)piperidine analogs in , which maintain salt bridges with Glu172 despite RMSD variations (>2.5 Å). Larger hydrophobic substituents (e.g., in compounds 37, 62) reorient the piperidine group to fit deeper into pockets, suggesting the target’s chloro group optimizes a balance between size and orientation .
  • Hydrogen Bonding : The triazole’s nitrogen atoms in the target compound may mimic the interactions seen in 1d (), where C–H···N and π-stacking stabilize binding. Substituting triazole with isoxazole () or 1,2,4-triazole () disrupts these interactions, affecting efficacy .

Biological Activity

The compound 1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a triazole moiety linked to a piperidine ring, and the presence of a chlorophenyl group enhances its biological activity. Understanding its biological activity is crucial for exploring its applications in pharmacology, particularly in neuropharmacology and oncology.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

C15H16ClN5O\text{C}_{15}\text{H}_{16}\text{ClN}_5\text{O}

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Triazole Core : Utilizing Huisgen 1,3-dipolar cycloaddition (click reaction) between an azide and an alkyne.
  • Introduction of the Piperidine Ring : Achieved through reductive amination.
  • Amidation Reaction : Coupling with appropriate carboxylic acids to finalize the structure.

Anticancer Properties

Several studies have demonstrated the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines, including:

Cancer Cell Line IC50 Value (µM) Reference
Hepatocellular Carcinoma (HepG2)5.0
Breast Cancer (MCF-7)4.5
Prostate Cancer (PC-3)6.0
Colorectal Cancer (HCT-116)7.5

These studies utilized the MTT assay to evaluate cell viability, indicating that structural modifications in triazole derivatives can significantly enhance their anticancer activity.

The proposed mechanism of action for this compound includes:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit c-Met protein kinase, which is involved in cancer progression and metastasis.
  • Induction of Apoptosis : Evidence suggests that triazole derivatives can trigger apoptotic pathways in cancer cells, leading to reduced cell proliferation.

Study 1: In Vitro Analysis

A study conducted on a series of triazole derivatives, including this compound, reported promising results in inhibiting cell growth across multiple cancer types. The study highlighted that modifications to the chlorophenyl group significantly impacted biological activity.

Study 2: Structure-Activity Relationship (SAR)

Research focusing on SAR revealed that the introduction of halogen atoms at specific positions on the phenyl ring could enhance biological potency. The presence of a chlorophenyl moiety was found to be particularly effective against certain cancer cell lines.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that while the compound exhibits promising biological activity, it also poses certain risks:

  • Acute Toxicity : Classified as harmful if swallowed (H302).
  • Skin Irritation : Causes skin irritation upon contact (H315).

These safety profiles necessitate further investigation into the therapeutic index and potential side effects during clinical development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine?

  • The compound is typically synthesized via click chemistry (copper-catalyzed azide-alkyne cycloaddition) to form the triazole ring, followed by coupling with a piperidine derivative. Multi-step protocols often involve:

  • Step 1 : Synthesis of the 1,2,3-triazole core using azide and alkyne precursors under Cu(I) catalysis .
  • Step 2 : Introduction of the 3-chlorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
  • Step 3 : Piperidine acylation using activated carbonyl intermediates (e.g., acid chlorides or mixed anhydrides) .
    • Optimization parameters include solvent choice (e.g., THF/water mixtures), temperature (50–80°C), and catalyst loading (e.g., 0.2 equiv CuSO₄ with sodium ascorbate) .

Q. What analytical techniques are critical for structural confirmation of this compound?

  • X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated for analogous triazole-piperidine hybrids .
  • NMR spectroscopy :

  • ¹H/¹³C NMR confirms substituent integration and regiochemistry (e.g., triazole ring substitution pattern) .
  • 2D techniques (COSY, HSQC) resolve overlapping signals in the piperidine and aryl regions.
    • Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
    • IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. How should solubility and stability be managed during in vitro assays?

  • Solubility : Use polar aprotic solvents (e.g., DMSO) for stock solutions. For aqueous buffers, employ co-solvents like ethanol (<5% v/v) or surfactants (e.g., Tween-80).
  • Stability :

  • Store lyophilized powder at –20°C under inert gas (N₂/Ar).
  • Monitor degradation via HPLC under assay conditions (e.g., pH 7.4, 37°C) .

Advanced Research Questions

Q. How can contradictions in reported biological activities of analogous triazole-piperidine hybrids be resolved?

  • Reproducibility checks : Standardize assay protocols (e.g., microbial strain, incubation time) and verify compound purity (>95% via HPLC) .
  • Substituent effects : Compare activities of derivatives with varying substituents (e.g., 3-Cl vs. 4-F phenyl groups) to identify pharmacophores. For example, 3-chlorophenyl analogs often show enhanced antimicrobial potency due to hydrophobic interactions .
  • Mechanistic studies : Use knockout strains (e.g., Candida albicans ΔERG11) to confirm target specificity and rule off-target effects .

Q. What computational strategies are effective for target identification and binding mode prediction?

  • Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., CYP51 in fungal sterol biosynthesis). Prioritize poses with hydrogen bonds to triazole N-atoms and van der Waals contacts with the chlorophenyl group .
  • Molecular dynamics (MD) simulations : Assess binding stability over 100+ ns trajectories (e.g., in GROMACS) to identify critical residue interactions .
  • QSAR modeling : Develop predictive models using descriptors like logP, topological polar surface area (TPSA), and Hammett σ constants for substituents .

Q. How can regioselectivity challenges during triazole ring functionalization be addressed?

  • Protection/deprotection strategies : Temporarily block reactive sites (e.g., piperidine N-H) with Boc or Fmoc groups during triazole modification .
  • Microwave-assisted synthesis : Enhances regioselectivity in Cu(I)-catalyzed reactions by reducing side-product formation .
  • Kinetic vs. thermodynamic control : Adjust reaction temperature and catalyst loading to favor 1,4- over 1,5-triazole isomers .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

  • Dose-response profiling : Perform IC₅₀ assays in triplicate across multiple cell lines (e.g., HeLa, HEK293) to identify cell-type-specific sensitivities .
  • Apoptosis assays : Use flow cytometry (Annexin V/PI staining) to distinguish cytotoxic vs. cytostatic effects .
  • Metabolic interference : Check for off-target inhibition of mitochondrial enzymes (e.g., via Seahorse assays) .

Methodological Recommendations

Q. What strategies optimize yield in multi-step syntheses?

  • Intermediate purification : Use flash chromatography (silica gel, gradient elution) after each step to remove unreacted starting materials .
  • Catalyst screening : Test alternative catalysts (e.g., Ru-based systems for strain-promoted azide-alkyne cycloaddition) to improve triazole yields .
  • Scale-up considerations : Transition from batch to flow chemistry for exothermic reactions (e.g., acylations) .

Structural-Activity Relationship (SAR) Insights

Q. Which structural modifications enhance metabolic stability?

  • Piperidine substitution : Replace labile N-H with methyl or acetyl groups to reduce oxidative metabolism .
  • Triazole bioisosteres : Substitute triazole with oxadiazole or tetrazole rings to modulate CYP450 interactions .
  • Halogen positioning : 3-Chlorophenyl analogs generally exhibit longer half-lives than 4-substituted derivatives due to reduced glucuronidation .

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